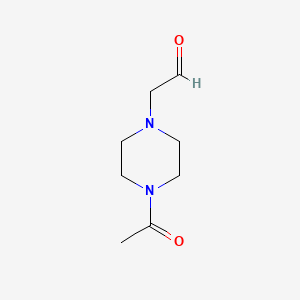

2-(4-Acetylpiperazin-1-yl)acetaldehyde

Description

2-(4-Acetylpiperazin-1-yl)acetaldehyde is an aldehyde-functionalized piperazine derivative characterized by a piperazine ring substituted with an acetyl group at the 4-position and an acetaldehyde moiety at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its reactive aldehyde group, which enables conjugation with nucleophiles (e.g., amines, hydrazines) for drug discovery or polymer synthesis. Its structural flexibility allows for modifications to optimize solubility, stability, or bioactivity .

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(4-acetylpiperazin-1-yl)acetaldehyde |

InChI |

InChI=1S/C8H14N2O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h7H,2-6H2,1H3 |

InChI Key |

ZCUGJAQCHMIJJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylpiperazin-1-yl)acetaldehyde typically involves the reaction of piperazine with acetyl chloride to form 4-acetylpiperazine. This intermediate is then reacted with acetaldehyde under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of 2-(4-Acetylpiperazin-1-yl)acetaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Types of Reactions:

Oxidation: 2-(4-Acetylpiperazin-1-yl)acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl or aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetylpiperazin-1-yl)acetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Analogous Compounds

Key Observations :

- Aldehyde Reactivity : Unlike 2-(piperidin-4-yl)acetic acid derivatives (carboxylic acids), 2-(4-acetylpiperazin-1-yl)acetaldehyde’s aldehyde group enables Schiff base formation, useful in dynamic combinatorial chemistry .

Physicochemical Properties

Table 2: Boiling Points and Chromatographic Behavior

Analysis :

- The acetylpiperazine group increases polarity and hydrogen-bonding capacity, likely elevating boiling points compared to DMCHA or chlorophenyl acetaldehydes.

- GC retention times are influenced by functional groups; the acetylpiperazine moiety may extend retention due to interactions with polar GC columns .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Acetylpiperazin-1-yl)acetaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Key Reagents and Steps : Use boronic ester intermediates (e.g., 2-(4-Acetylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester) to enable Suzuki-Miyaura cross-coupling reactions. Anhydrous Zn(CHCOO) is critical for cyclization in related phthalocyanine syntheses .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF or THF) to improve solubility. Purify via column chromatography using silica gel (60–120 mesh) and a gradient elution system (hexane:ethyl acetate 4:1 to 1:1).

- Validation : Confirm purity (>95%) using HPLC with a C18 reverse-phase column and UV detection at 254 nm .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 2-(4-Acetylpiperazin-1-yl)acetaldehyde?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H-NMR (400 MHz, CDCl) to resolve acetyl (δ ~2.1 ppm) and piperazine protons (δ ~2.5–3.5 ppm). C-NMR confirms carbonyl groups (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode provides molecular ion [M+H] and fragmentation patterns to validate the aldehyde moiety .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for C=O (1650–1700 cm) and aldehyde C-H stretch (~2820 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for acetaldehyde derivatives, such as mutagenicity vs. therapeutic potential?

Methodological Answer:

- Dose-Response Studies : Perform FACS-based cell sensitivity assays (e.g., methylcellulose colony counting) at varying acetaldehyde concentrations (0–10 mM) to establish threshold effects .

- Comparative Analysis : Create a structure-activity relationship (SAR) table (see example below) to compare halogenation effects and piperazine substitution patterns:

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| 2-(2-Chlorophenoxy)acetaldehyde | Chlorine substituent | High mutagenicity |

| 2-(4-Acetylpiperazin-1-yl)acetaldehyde | Acetylated piperazine | Reduced cytotoxicity |

| 2-(4-Fluorophenyl)malonaldehyde | Fluorine substituent | Moderate reactivity |

Q. What strategies are recommended for resolving crystallographic challenges (e.g., twinning, disorder) in structural determination of piperazine-acetaldehyde derivatives?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets. For twinned crystals, apply the SHELXL TWIN command with a BASF parameter to refine twin fractions .

- Disorder Modeling : In SHELXL, split disordered atoms (e.g., acetyl groups) into multiple sites with occupancy refinement. Use ISOR restraints to maintain reasonable thermal motion .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions (e.g., C-H···O hydrogen bonds) .

Q. How can computational methods predict the pharmacological targets of 2-(4-Acetylpiperazin-1-yl)acetaldehyde?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against GPCRs (e.g., serotonin receptors) due to the piperazine moiety’s affinity for neurotransmitter targets. Set grid boxes to cover allosteric sites (40 Å) .

- ADMET Prediction : Calculate physicochemical properties (logP, TPSA) using SwissADME. Prioritize derivatives with TPSA < 90 Ų for BBB permeability .

- Functional Assays : Validate predictions via cAMP accumulation assays in HEK293 cells transfected with target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.